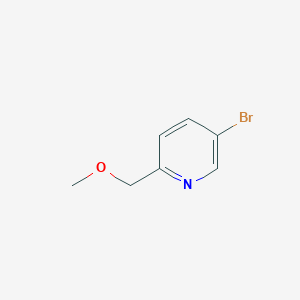

5-溴-2-(甲氧基甲基)吡啶

描述

5-Bromo-2-(methoxymethyl)pyridine is a chemical compound with the molecular formula C7H8BrNO . It is used as a building block in the synthesis of various pharmaceutical and chemical compounds .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(methoxymethyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 5th position and a methoxymethyl group at the 2nd position . The molecular weight of the compound is 202.05 .Physical And Chemical Properties Analysis

5-Bromo-2-(methoxymethyl)pyridine is a light yellow liquid . It has a boiling point of 80 °C/12 mmHg, a density of 1.453 g/mL at 25 °C, and a refractive index of 1.555 . It also has a flash point of 205 °F .科学研究应用

Building Block for Bioactive Compounds

5-Bromo-2-(methoxymethyl)pyridine can serve as a building block for the synthesis of bioactive compounds . For instance, it can be used to construct the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Suzuki Cross-Coupling Reactions

This compound plays a crucial role in Suzuki cross-coupling reactions . It can be used directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce novel pyridine derivatives . These derivatives have been studied using Density Functional Theory (DFT) methods for their potential as chiral dopants for liquid crystals .

Synthesis of Pyridine-Based Derivatives

5-Bromo-2-(methoxymethyl)pyridine is used in the efficient synthesis of novel pyridine-based derivatives . These derivatives have shown promising biological activities, including anti-thrombolytic and biofilm inhibition .

Quantum Mechanical Investigations

The compound and its derivatives have been studied using quantum mechanical investigations . These studies help in understanding the frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .

Biological Activities

The pyridine derivatives synthesized using 5-Bromo-2-(methoxymethyl)pyridine have shown significant biological activities . For instance, one of the compounds exhibited a high percentage lysis value against clot formation in human blood .

Commercial Availability

5-Bromo-2-(methoxymethyl)pyridine is commercially available and can be procured from various suppliers for scientific research needs . This makes it a readily accessible compound for various research applications.

安全和危害

5-Bromo-2-(methoxymethyl)pyridine is classified as hazardous under the Hazardous Products Regulations . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

5-Bromo-2-(methoxymethyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 5-Bromo-2-(methoxymethyl)pyridine interacts with the palladium catalyst through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 5-Bromo-2-(methoxymethyl)pyridine molecule) from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway that this compound affects. This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of 5-Bromo-2-(methoxymethyl)pyridine in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic compounds from simpler precursors .

属性

IUPAC Name |

5-bromo-2-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONDTBMHNVZMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

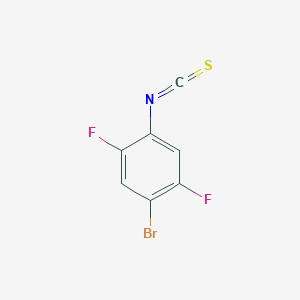

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B3196701.png)

![1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B3196711.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide](/img/structure/B3196720.png)

![N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide](/img/structure/B3196733.png)